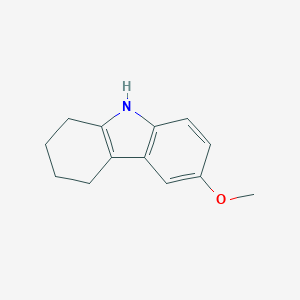

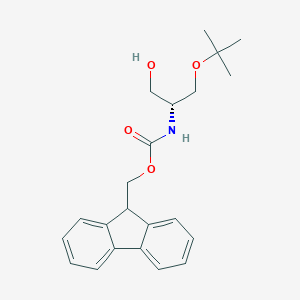

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions required (temperature, pressure, catalyst), and the yield of the product .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility in different solvents, density, molar mass, and specific heat capacity .Applications De Recherche Scientifique

Asymmetric Synthesis

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has been utilized in the field of asymmetric synthesis. For instance, it has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in controlling stereochemistry during chemical reactions (Jung, Ho, & Kim, 2000).

Catalysis and Reactions

This compound has also been involved in studies exploring the acid-catalysed condensation of glycerol with various aldehydes and ketones, highlighting its potential role in the formation of novel platform chemicals (Deutsch, Martin, & Lieske, 2007). Additionally, it has been used in the synthesis of enantiomerically pure compounds, such as in the preparation of (R)- and (S)-1-benzoyloxypropane-2,3-diol, further underscoring its relevance in stereochemically controlled reactions (Casati, Ciuffreda, & Santaniello, 2011).

Molecular Structure Analysis

In the realm of molecular structure analysis, Fourier transform microwave (FTMW) spectroscopy has been employed to detect the enantiomer-specific emission signal of this chiral molecule, demonstrating its application in chirality detection and molecular structure elucidation (Lobsiger et al., 2015).

Crystallography

Crystal structure studies of derivatives of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol have been conducted, providing insights into the configuration of carbon atoms and the arrangement of functional groups in such compounds (Li, Wang, & Chen, 2001).

Green Chemistry

The compound has also been mentioned in the context of green chemistry, particularly in the development of new synthetic methods that are environmentally friendly (Hu & Shan, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPDSDOOGPPBS-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC[C@@H](O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453737 |

Source

|

| Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

CAS RN |

136522-85-5 |

Source

|

| Record name | (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)

![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)

![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)

![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)